molecular formula C44H32O2P2 B1393066 (R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 911383-51-2

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No. B1393066
M. Wt: 654.7 g/mol
InChI Key: DEKIKEOGVIPNPK-UHFFFAOYSA-N
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Description

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol, also known as BINAP, is an organic compound used in various scientific and industrial fields . It is a chiral diphosphine ligand that exhibits high enantioselectivity and reactivity in various organic reactions . The compound is axially dissymmetric and serves as a bis(triaryl)phosphine ligand for asymmetric reactions .


Molecular Structure Analysis

The molecular formula of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is C44H32O2P2 . The compound has a molecular weight of 654.7 g/mol . The InChI representation of the compound is InChI=1S/C44H32O2P2/c45-43-39 (47 (33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37 (31)41 (43)42-38-28-16-14-18-32 (38)30-40 (44 (42)46)48 (35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 654.7 g/mol . It has a XLogP3-AA value of 10.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 654.18775425 g/mol .

Scientific Research Applications

Catalytic Asymmetric Hydrogenation

  • (R)-BINAP has been used in catalytic asymmetric hydrogenation. For example, it was utilized in RuII-catalyzed stereoselective hydrogenations, demonstrating its potential in asymmetric catalysis (Zhang et al., 1994).

Complex Formation and Coordination Polymers

  • The compound forms complexes with various metals. An example is its coordination with Rhodium, forming a complex that exhibits dissymmetric structure, essential for catalytic processes (Meissner et al., 2012).

Supported Ligand for Catalysis

  • (R)-BINAP has been used as a supported ligand on polymers for catalytic reactions, such as the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid in water (Otomaru et al., 2004).

Asymmetric Hydrogenation with Ruthenium Complexes

  • It has been employed in asymmetric hydrogenation of prochiral alkenes using ruthenium complexes, yielding high optical purity of products (Kawano et al., 1989).

Enantioresolution and Chiral Separation

  • (R)-BINAP has been used in enantioresolution, for instance, separating enantiomers of (R)-BINAP oxide using a chiral inclusion complex (Hatano et al., 2012).

Kinetic Studies and Catalytic Activities

  • Research has been conducted on kinetic studies involving (R)-BINAP to understand its catalytic activities better, particularly in the context of 1,4-addition reactions (Kina et al., 2006).

Nonlinear Optical Properties

  • The molecule has been explored for its optical properties, specifically in the context of nonlinear optics and luminescence originating from metal-to-ligand charge transfer (Pawlowski et al., 2004).

Water-Soluble Catalysts

  • Its sulfonated form has been synthesized and used as a rhodium complex for asymmetric hydrogenation in water, achieving high optical yields (Wan & Davis, 1993).

Future Directions

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is an organic compound used in various scientific and industrial fields. Its high enantioselectivity and reactivity in various organic reactions make it a valuable tool in the field of organic synthesis . Future research may focus on exploring new applications and improving the synthesis process of this compound.

properties

IUPAC Name

3-diphenylphosphanyl-1-(3-diphenylphosphanyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32O2P2/c45-43-39(47(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)46)48(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKIKEOGVIPNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol

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